molecular formula C15H11F2N3OS B2636319 N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219844-62-8

N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

カタログ番号: B2636319
CAS番号: 1219844-62-8
分子量: 319.33
InChIキー: PHATZGFCMHKJKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-Difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a thiophen-2-yl moiety at position 3, and a carboxamide group at position 5 linked to a 3,4-difluorophenyl ring.

特性

IUPAC Name

N-(3,4-difluorophenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c1-20-13(8-12(19-20)14-3-2-6-22-14)15(21)18-9-4-5-10(16)11(17)7-9/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHATZGFCMHKJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid or ester reacts with a halogenated pyrazole intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the pyrazole intermediate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones if the thiophene group is targeted.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions,

生物活性

N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, with CAS Number 1219844-62-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a difluorophenyl group and a thiophene moiety, which may contribute to its pharmacological properties. Here, we explore the compound's biological activities, focusing on its anticancer, anti-inflammatory, and neuroprotective effects.

PropertyValue
Molecular FormulaC15H11F2N3OS
Molecular Weight319.3 g/mol
CAS Number1219844-62-8

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated potent cytotoxic effects with an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound may induce apoptosis through caspase activation pathways, specifically caspase-3 and caspase-7, which are crucial for programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been widely studied. This compound has shown promising results:

  • Inhibition of Pro-inflammatory Cytokines : In vitro assays revealed that it could significantly reduce levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
  • Comparative Efficacy : The anti-inflammatory activity was comparable to standard treatments such as diclofenac sodium, with IC50 values indicating effective modulation of inflammatory responses .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored:

  • GSK3β Inhibition : The compound inhibits glycogen synthase kinase 3β (GSK3β) with an IC50 of 3.77 µM, which is significant for neurodegenerative disease management .
  • Nrf2 Activation : It has been shown to induce the nuclear factor erythroid 2–related factor 2 (Nrf2), enhancing cellular defense mechanisms against oxidative stress .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that pyrazole analogs with similar structures exhibited high cytotoxicity against various cancer cell lines (IC50 values ranging from 10.21 to 14.32 µM) and suggested that modifications in the molecular structure could enhance efficacy against specific cancers .
  • Neuroprotective Research : Another investigation highlighted the neuroprotective potential of pyrazole compounds through their ability to modulate key signaling pathways involved in neurodegeneration .

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

1. Anti-inflammatory Activity:
Recent studies indicate that compounds related to the pyrazole pharmacophore, including N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, demonstrate significant anti-inflammatory effects. In vitro assays have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For instance, it has been reported to have an IC50 value of 0.01 μM against COX-2, indicating potent inhibitory activity superior to traditional anti-inflammatory drugs like celecoxib and indomethacin .

2. Analgesic Properties:
The analgesic potential of this compound has also been evaluated. It has shown effective pain relief in animal models, with significant inhibition percentages compared to standard analgesics. Its mechanism appears to involve the modulation of inflammatory pathways and direct inhibition of pain signaling pathways .

3. Anticancer Activity:
The compound's efficacy against various cancer cell lines has been explored. It demonstrated cytotoxic effects on pancreatic cancer cell lines with IC50 values ranging from 30 to 55 μM, suggesting potential as an anticancer agent . The structure of the compound allows for interaction with multiple biological targets, which may contribute to its anticancer properties.

Case Studies

Several studies have documented the therapeutic potential of this compound:

Study ReferenceFocus AreaFindings
Anti-inflammatoryPotent inhibition of COX enzymes with IC50 values indicating superior activity compared to celecoxib.
AnticancerEffective against pancreatic cancer cell lines with significant cytotoxicity observed in vitro.
Pain ReliefDemonstrated analgesic properties in animal models with substantial pain reduction compared to controls.

類似化合物との比較

Crystallographic and Intermolecular Interaction Analysis

Crystallographic tools like SHELXL and Mercury enable comparisons of molecular packing and hydrogen-bonding patterns. For example:

  • Hydrogen Bonding : The carboxamide NH may form hydrogen bonds with carbonyl groups or fluorine atoms in adjacent molecules, as observed in similar fluorinated pyrazoles .
  • Packing Efficiency : The thiophene ring’s planar structure likely promotes stacking interactions, reducing crystal voids compared to bulkier substituents (e.g., isopropylthiadiazole in ) .

Q & A

Q. How can the synthesis of N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation, cyclization, and coupling reactions. Key steps include:
  • Using 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid as a core intermediate.
  • Activating the carboxylic acid group with thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation with 3,4-difluoroaniline.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Monitoring reaction progress using TLC or HPLC-MS to minimize side products (e.g., incomplete coupling or hydrolysis).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include the pyrazole C5 proton (δ ~6.8–7.2 ppm, split due to coupling with fluorine substituents) and thiophene protons (δ ~7.4–7.6 ppm). Fluorine substituents on the phenyl ring cause distinct splitting patterns .
  • HRMS (ESI-TOF) : Confirm molecular ion [M+H]+ with <2 ppm mass error.
  • FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm regiochemistry of substituents .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Kinase inhibition assays : Test against AKT isoforms (e.g., AKT1/2/3) due to structural similarity to known pyrazole-based AKT inhibitors. Use ADP-Glo™ or TR-FRET assays with IC₅₀ determination .
  • Cellular viability assays : Screen in cancer cell lines (e.g., HCT-116, MCF-7) using MTT or CellTiter-Glo®. Compare to reference compounds (e.g., MK-2206) to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Bioisosteric replacement : Replace the thiophene ring with furan or phenyl groups to evaluate hydrophobic/hydrophilic balance. highlights that alkynylthiophene modifications enhance CB1 receptor selectivity, suggesting similar strategies for kinase targets .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to modulate electron density and binding pocket interactions.
  • Molecular docking : Use homology models (e.g., AKT1 PDB: 3O96) to predict binding modes and identify steric/electronic clashes. Prioritize derivatives with improved Glide scores (<−8 kcal/mol) .

Q. What crystallographic techniques resolve discrepancies in proposed binding conformations?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMF/water) and solve structures using SHELX. Compare bond lengths/angles to DFT-optimized geometries to validate tautomeric forms .
  • Mercury CSD analysis : Use the "Packing Similarity" tool to compare crystal packing motifs with analogs (e.g., Cambridge Structural Database entries). Identify hydrogen-bonding patterns (e.g., N-H···O=C interactions) that stabilize active conformations .

Q. How can contradictory data from biological assays be systematically addressed?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Off-target profiling : Screen against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify polypharmacology.
  • Metabolite analysis : Use LC-MS/MS to detect hydrolyzed products (e.g., free carboxylic acid) that may contribute to observed activity .

Q. What strategies improve solubility and bioavailability without compromising potency?

  • Methodological Answer :
  • Prodrug design : Convert the carboxamide to a methyl ester or PEGylated derivative to enhance aqueous solubility.
  • Co-crystallization : Use cyclodextrins or co-solvents (e.g., Captisol®) in formulation studies.
  • LogP optimization : Introduce polar groups (e.g., -OH, -OMe) on the difluorophenyl ring while maintaining ClogP <3 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。